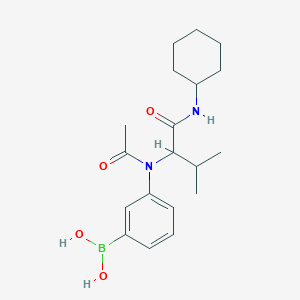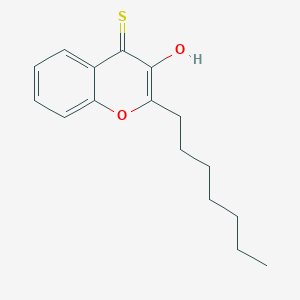
2-Heptyl-3-hydroxy-4H-chromene-4-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Heptyl-3-hydroxy-4H-chromene-4-thione is a heterocyclic compound belonging to the chromene family. Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system. This compound has garnered attention due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptyl-3-hydroxy-4H-chromene-4-thione can be achieved through various methods. One common approach involves the reaction of 4-hydroxy-2H-chromene-2-thione with aryl aldehydes and 5,5-dimethylcyclohexane-1,3-dione (dimedone) in the presence of 20 mol% L-proline in toluene at 90°C . This reaction proceeds through a three-component reaction via Knoevenagel condensation followed by Michael addition.
Industrial Production Methods
Industrial production methods for this compound are not well-documented
Analyse Des Réactions Chimiques
Types of Reactions
2-Heptyl-3-hydroxy-4H-chromene-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromene derivatives.
Reduction: Reduction reactions can yield reduced forms of the chromene ring.
Substitution: Substitution reactions can introduce different functional groups onto the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted chromene derivatives, which can exhibit different biological and chemical properties.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-Heptyl-3-hydroxy-4H-chromene-4-thione involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate various enzymes and receptors, leading to changes in cellular processes. For example, it has been shown to inhibit monoamine oxidase (MAO) and exhibit anticancer activity through the induction of reactive oxygen species (ROS) generation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Heptyl-3-hydroxy-4-quinolone: This compound is structurally similar and exhibits intercellular signaling properties
4-Hydroxy-2H-chromene-2-thione: A precursor in the synthesis of 2-Heptyl-3-hydroxy-4H-chromene-4-thione.
Uniqueness
This compound stands out due to its unique combination of a heptyl chain and a chromene-thione structure, which imparts distinct biological activities and chemical reactivity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Propriétés
Formule moléculaire |
C16H20O2S |
|---|---|
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
2-heptyl-3-hydroxychromene-4-thione |
InChI |
InChI=1S/C16H20O2S/c1-2-3-4-5-6-11-14-15(17)16(19)12-9-7-8-10-13(12)18-14/h7-10,17H,2-6,11H2,1H3 |
Clé InChI |
VZIQIOVFWNAPIE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=C(C(=S)C2=CC=CC=C2O1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Ethylsulfanyl)methyl]-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353091.png)
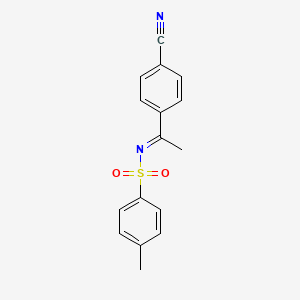
![1-(3-(Aminomethyl)-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B13353101.png)
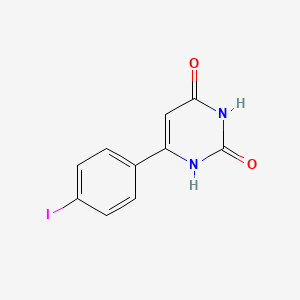
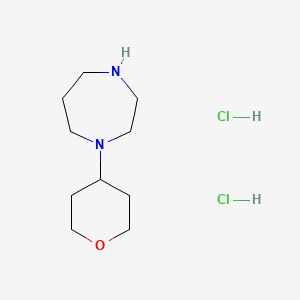
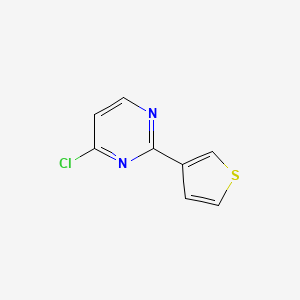
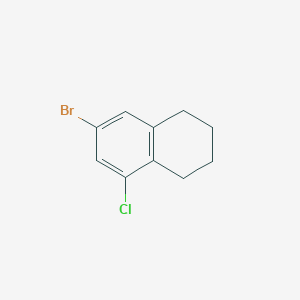
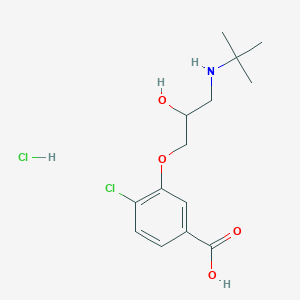
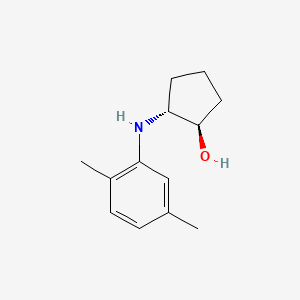
![2-((5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B13353169.png)
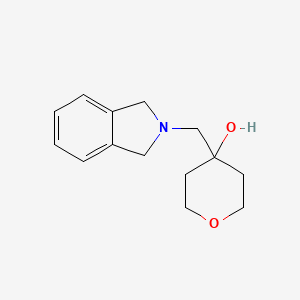
![2',4'-Difluoro-[1,1'-biphenyl]-3,5-diamine](/img/structure/B13353182.png)
![N-((6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide](/img/structure/B13353184.png)
